molecular formula C16H17ClN2O3S B13868938 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate

Cat. No.: B13868938
M. Wt: 352.8 g/mol
InChI Key: KLKIEAWJAZOSKV-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a thienyl group, a dimethylamino group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-thiophenecarbonyl chloride with 2-amino-5-(dimethylamino)-4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
  • Methyl {[(5-chloro-2-thienyl)methyl]amino}benzoate
  • Methyl {[(5-chloro-2-thienyl)methyl]amino}propanoate

Uniqueness

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate

InChI

InChI=1S/C16H17ClN2O3S/c1-9-7-11(18-15(20)13-5-6-14(17)23-13)10(16(21)22-4)8-12(9)19(2)3/h5-8H,1-4H3,(H,18,20)

InChI Key

KLKIEAWJAZOSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N(C)C)C(=O)OC)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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